“(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid” is a compound that has been mentioned in the context of cytotoxic and anti-mitotic compounds . These compounds are known for their potential in the treatment of cancer and other diseases .
The synthesis of such compounds is often associated with the preparation of pharmaceutical compositions . The preparation of these compounds is considered straightforward due to the peptidic scaffold .
The molecular structure of these compounds often includes a targeting moiety (T), an optional linker (L), and a compound having cytotoxic and/or anti-mitotic activity (D) .
These compounds are known to interfere with microtubule dynamics, disrupting cell division . This property makes them potent anticancer and antifungal agents .
The physical and chemical properties of these compounds contribute to their pharmaceutical potential. They are extremely potent, and their preparation is straightforward due to the peptidic scaffold .
The compound is cataloged under CAS number 1110767-89-9 and is commonly used in scientific research and development. Its structure incorporates both aromatic and aliphatic features, making it versatile in synthetic chemistry. The presence of chlorine atoms enhances its reactivity, allowing for various chemical transformations.
The synthesis of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically begins with 3,5-Dichlorobenzoic acid as a starting material. The general synthetic route involves several key steps:
The molecular structure of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can be represented using its SMILES notation: O=C(O)C1=CC(Cl)=C(/C=C(C)/C(OCC)=O)C(Cl)=C1
. The structure features:
The compound's geometry includes both planar aromatic sections and more flexible aliphatic chains, which may influence its biological activity .
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can undergo several types of chemical reactions:
These reactions are valuable for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with biological targets through its functional groups.
These interactions suggest that this compound may modulate various biochemical pathways, making it a candidate for therapeutic applications .
The physical and chemical properties of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-y)benzoic acid include:
Property | Value |
---|---|
Molecular Weight | 303.14 g/mol |
Purity | 95% |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents like DMF |
Melting Point | Not specified |
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its reactive functional groups .
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-enyl)benzoic acid has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
The systematic IUPAC name “(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid” (CAS: 1110767-89-9) precisely defines its structure and stereochemistry [2] [9]. The prefix “(E)-” denotes the trans configuration of the propenyl double bond, critical for molecular geometry. Key components include:
The compound’s connectivity and stereochemistry are unambiguously encoded in standardized molecular descriptors:
C/C(=C/C1=C(Cl)C=C(C=C1Cl)C(=O)O)/C(=O)OCC
[9] YHVIKIKTANFPCN-QPJJXVBHSA-N
[9]These notations confirm: /C=C/
syntax). Table 1: Key Molecular Descriptors
Descriptor Type | Value | Interpretation |
---|---|---|
SMILES | C/C(=C\C1=C(Cl)C=C(C=C1Cl)C(=O)O)/C(=O)OCC | E-configured double bond; carboxylic acid at C1 |
InChI | InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ | Stereochemistry (b7-4+) specifies E-isomer |
Molecular Formula | C₁₃H₁₂Cl₂O₄ | Elemental composition |
Computational analysis predicts a near-planar structure due to π-conjugation across the benzene ring, propenyl bridge, and carbonyl groups, facilitating resonance stabilization [5]. Bond angles at the propenyl-benzene junction approximate 120°, consistent with sp² hybridization.
Electronic Effects
Steric Effects
Table 2: Substituent Electronic Parameters
Substituent | Position | Electronic Effect | Steric Consequence |
---|---|---|---|
Chlorine | 3,5 | σₘ = 0.37 (strongly electron-withdrawing) | Van der Waals radius = 1.75 Å; ortho crowding |
Carboxylic acid | 1 | σₚ = 0.45 (acidic) | Promotes H-bonding |
Ethoxycarbonyl | Propenyl terminus | σ₁ = 0.30 (polar carbonyl) | Ethyl group minimal steric impact |
Predicted physicochemical properties include a boiling point of 442.1°C and density of 1.380 g/cm³, consistent with aromatic systems bearing polar substituents [2].
The (Z)-isomer (CAS: 2502057-35-2) exhibits distinct properties due to altered spatial arrangement [6]:
CCOC(=O)/C(=C\c1c(Cl)cc(cc1Cl)C(=O)O)/C
[6] Table 3: Isomer Comparison
Property | (E)-Isomer | (Z)-Isomer |
---|---|---|
CAS Registry | 1110767-89-9 [1] | 2502057-35-2 |
Configuration | Trans (higher energy barrier to isomerization) | Cis (less stable) |
Pharmacological role | Active intermediate in Lusutrombopag synthesis [5] | No known therapeutic utility |
Predicted ∆G_f | -220.5 kcal/mol | -217.2 kcal/mol |
The (E)-isomer’s stability and planarity are essential for its function as a Lusutrombopag precursor, enabling optimal binding to the thrombopoietin receptor through unhindered molecular alignment [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: